1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Quantitative Bioanalysis LC-MS GC-MS

Quantitative LC-MS/MS workflows for bipiperidine analytes demand matrix-matched internal standards. Using unlabeled analogs causes ion suppression errors and cross-signal interference. - Eliminates analytical inaccuracy: +10 Da mass shift ensures selective detection per isotope dilution MS principles. - Validated for regulated bioanalysis: ≥98 atom % D isotopic purity supports ICH M10 method validation for GLP studies. - Direct piritramide intermediate analog: Structurally identical to unlabeled analyte, ensuring co-elution with distinct mass.

Molecular Formula C18H27N3O
Molecular Weight 311.5 g/mol
Cat. No. B590060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10
Synonyms1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10;  1-Benzyl-4-piperidino-isonipecotamide-d10;  1’-(Phenylmethyl)-[1,4’-bipiperidine]-4’-carboxamide-d10; 
Molecular FormulaC18H27N3O
Molecular Weight311.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22)/i2D2,5D2,6D2,11D2,12D2
InChIKeyYKESGDAJVLVZAA-UNDQBIHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10: Product Overview


1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 (CAS 1329616-19-4) is a stable isotope-labeled derivative of the non-deuterated bipiperidine carboxamide (CAS 1762-50-1) [1]. This compound is characterized by the selective incorporation of ten deuterium atoms (d10) into the piperidine ring, resulting in a molecular weight of 311.49 g/mol . As a deuterated analog of a known piritramide intermediate [2], it is primarily utilized as an internal standard in quantitative mass spectrometry workflows and as a tracer in pharmacokinetic and metabolic studies . The deuterium labeling provides a distinct mass shift (+10 Da) relative to the unlabeled compound, enabling precise quantitation and tracking without altering the core chemical structure .

Product Type Deuterated internal standard (d10)
Mass Shift +10 Da vs unlabeled parent
Key Requirement Isotopic purity verification (atom % D)

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10: Necessity of Deuterated Internal Standards


Substituting 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 with its non-deuterated counterpart (CAS 1762-50-1) or other bipiperidine analogs in a quantitative LC-MS or GC-MS workflow will lead to significant analytical inaccuracies [1]. Stable isotope-labeled internal standards (SIL-IS) are essential for correcting matrix effects, ionization efficiency variations, and sample preparation losses [2]. The non-deuterated compound, while chemically identical in its core structure, lacks the critical +10 Da mass shift required for selective detection and quantitation . Using an unlabeled analog introduces cross-signal interference and undermines the fundamental principle of isotope dilution mass spectrometry, which relies on the near-identical physicochemical behavior but distinct mass of the internal standard [3]. Therefore, for any application demanding precise quantification of the parent compound or related bipiperidine derivatives, the deuterated d10 variant is non-negotiable.

Property
Unlabeled Analog
Deuterated d10 Standard
MS Differentiation
No distinct mass shift
+10 Da mass shift
Matrix-Effect Correction
May not correct for matrix effects
Supports isotope dilution correction
Quantitation Accuracy
Cross-signal interference risk
Reduced background, supports precise quantitation

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10: Key Differentiators


Molecular Weight and Mass Spectrometry Differentiation

The primary quantifiable differentiation of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is its increased molecular weight of 311.49 g/mol compared to the non-deuterated analog (301.43 g/mol) [1]. This +10.06 Da difference arises from the substitution of ten hydrogen atoms with deuterium on the piperidine ring . This mass shift is critical for its use as an internal standard in mass spectrometry, where it allows for the chromatographic co-elution of the analyte and internal standard while enabling distinct detection in the mass analyzer .

Molecular Weight
Head-to-head
+10.06 Da
Supports distinct MS detection
Based on d10 substitution
Quantitative Bioanalysis LC-MS GC-MS Stable Isotope Labeling

Isotopic Purity and Signal Interference

Vendor specifications for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 indicate an isotopic purity of ≥98 atom % D . This high level of deuterium incorporation is critical for its performance as an internal standard, as it minimizes the residual signal from the unlabeled (d0) species [1]. In contrast, a standard, non-deuterated compound has an atom % D of approximately 0.015% (natural abundance) [2]. This >6500-fold enrichment in deuterium ensures that any signal detected at the mass-to-charge ratio (m/z) of the internal standard is overwhelmingly from the labeled compound, reducing background and improving the lower limit of quantitation (LLOQ) [3].

Isotopic Purity
Head-to-head
≥6500-fold enrichment
Enables low-background quantitation
≥98 atom % D vs natural abundance
Isotopic Purity Quantitative Analysis Internal Standard

Structural Confirmation via SMILES and InChI Key

The specific location of deuterium substitution in 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is unequivocally defined by its canonical SMILES string, which shows ten deuterium atoms on the piperidine ring (2,2,3,3,4,4,5,5,6,6-d10) [1]. This contrasts with the non-deuterated compound, where these positions are occupied by standard hydrogen atoms . The unique InChI Key (YKESGDAJVLVZAA-UNDQBIHTSA-N) further serves as a definitive structural identifier, differentiating it from the unlabeled version (YKESGDAJVLVZAA-UHFFFAOYSA-N) [2]. This precise isotopic labeling pattern is confirmed by the IUPAC name '4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide' .

Labeling Pattern
Head-to-head
2,2,3,3,4,4,5,5,6,6-d10
Confirms batch-to-batch consistency
Defined by SMILES and IUPAC
Structural Elucidation Isotopic Labeling Quality Control

Purity Specifications vs. Non-Deuterated Standards

While both the deuterated and non-deuterated forms of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide are commercially available with high chemical purity (e.g., ≥95% for unlabeled and ≥98 atom % D for labeled ), the nature of the purity specification differs fundamentally. For the unlabeled compound, purity is solely a measure of chemical impurities. For the deuterated compound, purity is defined by both chemical purity and isotopic enrichment (atom % D) . This dual requirement means a batch of the deuterated compound could be chemically pure (>99% by HPLC) but have a lower isotopic purity (e.g., 95 atom % D) due to incomplete deuteration, which would render it unsuitable for high-sensitivity MS quantitation [1]. Thus, procurement of the deuterated compound necessitates verification of the isotopic enrichment certificate, a step not required for the unlabeled analog.

Purity Specifications
Class-level
Dual requirement
Procurement requires isotopic certificate review
Chemical + isotopic purity must be verified
Chemical Purity Reference Standard Analytical Chemistry

Storage Conditions for Isotopic Integrity

Vendor guidelines for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 specify storage at 2-8°C to maintain isotopic and chemical integrity . While the non-deuterated compound is also typically stored at room temperature or refrigerated [1], the critical differentiation lies in the stability of the isotopic label. Deuteration can slightly alter a compound's physical properties, including its susceptibility to hydrogen-deuterium exchange under certain conditions (e.g., extreme pH, elevated temperature) [2]. Adherence to the specified storage conditions for the d10 compound is therefore essential to prevent back-exchange and ensure consistent performance as an internal standard over time . This represents an additional procurement consideration not applicable to the unlabeled version.

Storage Conditions
Class-level
2-8°C recommended
Storage critical for isotopic integrity
H/D exchange risk at elevated temperature
Chemical Stability Storage Conditions Reference Material

Functional Equivalence for Method Development

Despite the isotopic labeling, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 retains the exact core chemical structure of its unlabeled counterpart [1]. This is evidenced by the identical non-isotopic portions of their SMILES strings and the shared parent IUPAC name base . Consequently, the deuterated compound exhibits nearly identical physicochemical properties—including solubility, chromatographic retention time, and ionization efficiency—as the analyte of interest [2]. This functional equivalence is the cornerstone of isotope dilution mass spectrometry, allowing the internal standard to correct for any variability in sample preparation, injection, or ionization [3].

Structural Equivalence
Head-to-head
Identical core structure
Supports co-elution and ionization matching
Only isotopic substitution differentiates
Method Development Internal Standard Bioanalysis

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10: High-Value Applications


LC-MS/MS Quantitation of Piritramide and Analogs

As a deuterated analog of a piritramide intermediate [1], 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of piritramide, its metabolites, or other bipiperidine-containing compounds in plasma, urine, or tissue homogenates . Its +10 Da mass shift (311.49 vs. 301.43 g/mol) allows for unambiguous detection and quantitation by LC-MS/MS, correcting for matrix effects and ensuring method accuracy and precision . This application is critical in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology where precise measurement of these analytes is required.

Metabolic Tracing and Pharmacokinetic Profiling

The d10-labeling on the piperidine ring makes this compound a valuable tracer for in vitro and in vivo metabolism studies [2]. By using the deuterated compound, researchers can track the fate of the bipiperidine scaffold in biological systems, distinguishing it from endogenous compounds and unlabeled drug material. This enables the elucidation of metabolic pathways, identification of metabolites, and calculation of key pharmacokinetic parameters (e.g., clearance, volume of distribution) . The high isotopic purity (≥98 atom % D) ensures minimal background interference, enhancing the sensitivity and reliability of these studies .

Bioanalytical Method Development and Validation

In the pharmaceutical industry, robust and validated bioanalytical methods are essential for regulatory filings (e.g., IND, NDA). 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 meets the stringent criteria for a SIL-IS in such methods [3]. Its structural equivalence to the unlabeled analyte ensures co-elution, while its distinct mass enables selective detection. The availability of the compound with defined isotopic purity and chemical purity facilitates method validation per ICH M10 guidelines, including assessments of accuracy, precision, selectivity, and stability [4]. Procurement of this deuterated standard is therefore a key step in establishing a GLP-compliant bioanalytical workflow for drug candidates containing the bipiperidine moiety.

Synthesis of Deuterated Drug Candidates

Deuteration is a recognized strategy in medicinal chemistry to improve a drug's pharmacokinetic profile by leveraging the kinetic isotope effect (KIE) [5]. While 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 itself is an intermediate, its deuterated bipiperidine building block can be incorporated into more complex molecules . This allows researchers to synthesize deuterated analogs of known bipiperidine-based drugs (e.g., certain analgesics, CNS agents) to potentially enhance their metabolic stability, reduce toxicity, or alter their distribution [6]. Procurement of this labeled intermediate provides a direct route to exploring deuterated versions of valuable therapeutic scaffolds.

Application
Selection Property
Validation Focus
Quantitative Analysis of Bipiperidine Compounds
Isotopic mass shift for MS differentiation
Matrix-effect correction and assay accuracy
Metabolic Pathway Tracing Studies
Deuterium label for metabolic tracking
Metabolite identification and PK parameter estimation
Bioanalytical Method Validation Research
Defined isotopic purity (atom % D)
Accuracy, precision, and selectivity assessment
Synthesis of Deuterated Analogs for Research
Deuterated bipiperidine building block
Metabolic stability research via kinetic isotope effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.